molecular formula C9H16BrN B13947608 7-(Bromomethyl)-2-azaspiro[4.4]nonane

7-(Bromomethyl)-2-azaspiro[4.4]nonane

Katalognummer: B13947608
Molekulargewicht: 218.13 g/mol
InChI-Schlüssel: LZQOQIPVRSWMRT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Bromomethyl)-2-azaspiro[44]nonane is a spirocyclic compound featuring a bromomethyl group attached to a nitrogen-containing azaspiro structure

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Bromomethyl)-2-azaspiro[4.4]nonane typically involves the reaction of azaspiro compounds with bromomethylating agents. One common method includes the use of bromomethyl bromide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromomethylation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

7-(Bromomethyl)-2-azaspiro[4.4]nonane undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of methyl derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents.

Major Products Formed

    Substitution Reactions: Formation of azido, thiocyanato, or amino derivatives.

    Oxidation Reactions: Formation of oxides or hydroxylated derivatives.

    Reduction Reactions: Formation of methyl derivatives.

Wissenschaftliche Forschungsanwendungen

7-(Bromomethyl)-2-azaspiro[4.4]nonane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials with unique structural properties.

Wirkmechanismus

The mechanism of action of 7-(Bromomethyl)-2-azaspiro[4.4]nonane involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various cellular pathways, potentially resulting in therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(Bromomethyl)-1,7-dioxaspiro[4.4]nonane
  • 3,8-Bis(bromomethyl)-2,7-dioxaspiro[4.4]nonane-1,6-dione

Uniqueness

7-(Bromomethyl)-2-azaspiro[4.4]nonane is unique due to the presence of the azaspiro structure, which imparts distinct chemical and biological properties compared to its dioxaspiro counterparts. The nitrogen atom in the azaspiro structure can participate in additional interactions, enhancing its potential as a versatile building block in synthetic chemistry and drug discovery.

Eigenschaften

Molekularformel

C9H16BrN

Molekulargewicht

218.13 g/mol

IUPAC-Name

8-(bromomethyl)-2-azaspiro[4.4]nonane

InChI

InChI=1S/C9H16BrN/c10-6-8-1-2-9(5-8)3-4-11-7-9/h8,11H,1-7H2

InChI-Schlüssel

LZQOQIPVRSWMRT-UHFFFAOYSA-N

Kanonische SMILES

C1CC2(CCNC2)CC1CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.